molecular formula C25H19Cl2NO4 B5078836 4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B5078836
M. Wt: 468.3 g/mol
InChI Key: JAHNQVORKJQRHW-CIAFOILYSA-N
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Description

“4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl and methylphenyl groups: These groups can be introduced through substitution reactions.

    Attachment of the dichlorobenzyl group: This step may involve nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions may target the oxazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology and Medicine

In biology and medicine, the compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique structure may allow it to interact with specific biological targets.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Benzyl ethers: Compounds with similar benzyl ether linkages.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO4/c1-15-6-9-17(10-7-15)24-28-21(25(29)32-24)12-16-8-11-22(23(13-16)30-2)31-14-18-19(26)4-3-5-20(18)27/h3-13H,14H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHNQVORKJQRHW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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